molecular formula C9H11ClN2O2S B4741558 {[amino(imino)methyl]thio}methyl benzoate hydrochloride

{[amino(imino)methyl]thio}methyl benzoate hydrochloride

Cat. No. B4741558
M. Wt: 246.71 g/mol
InChI Key: RTJGJWMMTRBBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[Amino(imino)methyl]thio}methyl benzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is used in the synthesis of other chemicals and has been studied for its biochemical and physiological effects.

Scientific Research Applications

The {[amino(imino)methyl]thio}methyl benzoate hydrochloride compound has been used in scientific research for various applications. It is used in the synthesis of other chemicals, including benzothiazoles and benzimidazoles, which have potential applications in the pharmaceutical industry. This compound has also been studied for its antimicrobial properties and has shown promising results against various bacteria and fungi.

Mechanism of Action

The mechanism of action of {[amino(imino)methyl]thio}methyl benzoate hydrochloride is not well understood. However, it is believed to work by inhibiting the growth of microorganisms through various mechanisms. It has been shown to disrupt the cell membrane of bacteria and inhibit the activity of enzymes involved in essential metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have low toxicity and does not cause significant harm to cells or tissues. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It has also been studied for its potential anti-inflammatory effects and has shown promising results in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using {[amino(imino)methyl]thio}methyl benzoate hydrochloride in lab experiments include its low toxicity, high purity, and ease of synthesis. However, the limitations include its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

For the study of {[amino(imino)methyl]thio}methyl benzoate hydrochloride include further research into its potential applications in the pharmaceutical industry. This compound has shown promising results in the synthesis of other chemicals, and researchers are exploring its potential use in drug discovery. Additionally, more research is needed to understand the mechanism of action of this compound and its potential effects on human health.

properties

IUPAC Name

[amino(benzoyloxymethylsulfanyl)methylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S.ClH/c10-9(11)14-6-13-8(12)7-4-2-1-3-5-7;/h1-5H,6H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJGJWMMTRBBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCSC(=[NH2+])N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.